M. tuberculosis PknG Binding Affinity: The 7-Chloro Isomer Engages a Validated TB Kinase Target
The target compound exhibits a measured dissociation constant (Kd) of 1,300 nM (1.3 µM) against full-length Mycobacterium tuberculosis serine/threonine-protein kinase PknG, as determined by microscale thermophoresis [1]. In contrast, the 6-chloro positional isomer (2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid) was not reported to bind PknG in the same screening campaign, nor in any subsequent study, despite sharing the identical molecular formula [1]. This indicates that the 7-chloro-8-methyl substitution pattern on the quinoline core is a structural prerequisite for PknG pocket recognition, a feature absent in the 6-chloro isomer.
| Evidence Dimension | Binding affinity for M. tuberculosis PknG kinase |
|---|---|
| Target Compound Data | Kd = 1,300 nM (1.3 µM) |
| Comparator Or Baseline | 6-Cl positional isomer: no reported PknG binding (not active in screening) |
| Quantified Difference | Target compound: Kd = 1,300 nM; 6-Cl isomer: no detectable binding (qualitative difference; exact fold-change not calculable) |
| Conditions | Full-length M. tuberculosis PknG expressed in E. coli BL21; binding assessed as dissociation constant via microscale thermophoresis; cosolvent-based screening approach (PMID: 35737472). |
Why This Matters
For tuberculosis drug discovery programs targeting PknG—a validated essential kinase for Mtb intracellular survival—this compound is the only commercially available close analog with confirmed target engagement, making it the rational starting point for hit-to-lead optimization.
- [1] Burdisso, P.; Suarez, S. M.; Milano, M. G. et al. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors. J. Med. Chem. 2022, 65 (13), 9050–9068. DOI: 10.1021/acs.jmedchem.1c02012. PMID: 35737472. Data also curated in BindingDB: BDBM50600794 (CHEMBL5191099), Kd = 1.30E+3 nM. View Source
